molecular formula C12H12ClNO B2387878 1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one CAS No. 2248938-68-1

1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one

Cat. No.: B2387878
CAS No.: 2248938-68-1
M. Wt: 221.68
InChI Key: LFYKVBIGCAZARW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(5-Fluoro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one
  • 1-(5-Bromo-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one
  • 1-(5-Iodo-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one

Comparison: Compared to its analogs, 1-(5-Chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one exhibits unique properties due to the presence of the chloro substituent. This substitution can influence the compound’s reactivity, biological activity, and overall stability. The chloro group may enhance certain biological activities or alter the compound’s interaction with molecular targets .

Properties

IUPAC Name

1-(5-chloro-2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-3-12(15)14-8(2)6-9-7-10(13)4-5-11(9)14/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYKVBIGCAZARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C=C)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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